molecular formula C17H19NO2 B15306956 Ethyl (benzhydryl-amino)-acetate

Ethyl (benzhydryl-amino)-acetate

Cat. No.: B15306956
M. Wt: 269.34 g/mol
InChI Key: PFTQSSBLCXBZCP-UHFFFAOYSA-N
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Description

Ethyl 2-[(diphenylmethyl)amino]acetate, also known as ethyl N-(diphenylmethylene)glycinate, is an organic compound with the molecular formula C17H17NO2. It is a crystalline powder or crystals that are white to light yellow in color. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Ethyl 2-[(diphenylmethyl)amino]acetate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection. The process involves heating a mixture of benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and N,N-diisopropyl ethylamine in toluene at 110-115°C for several hours. The reaction mixture is then cooled, and the product is isolated through separation and purification steps .

Chemical Reactions Analysis

Ethyl 2-[(diphenylmethyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(diphenylmethyl)amino]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[(diphenylmethyl)amino]acetate involves its interaction with molecular targets and pathways in biological systems. It can act as a substrate or inhibitor for various enzymes, affecting biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-[(diphenylmethyl)amino]acetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-(benzhydrylamino)acetate

InChI

InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3

InChI Key

PFTQSSBLCXBZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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